molecular formula C12H7ClO7 B14526740 2-(2H-1,3-Benzodioxole-5-carbonyl)-3-chlorobut-2-enedioic acid CAS No. 62848-86-6

2-(2H-1,3-Benzodioxole-5-carbonyl)-3-chlorobut-2-enedioic acid

Cat. No.: B14526740
CAS No.: 62848-86-6
M. Wt: 298.63 g/mol
InChI Key: RZYRPOVKVKYXNQ-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxole-5-carbonyl)-3-chlorobut-2-enedioic acid is a complex organic compound characterized by the presence of a benzodioxole ring fused with a carbonyl group and a chlorobut-2-enedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Benzodioxole-5-carbonyl)-3-chlorobut-2-enedioic acid typically involves the reaction of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with appropriate chlorinating agents under controlled conditions. The process often begins with the dissolution of the starting material in a suitable solvent like dichloromethane (DCM). A mixture of DMAP (4-Dimethylaminopyridine) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is then introduced to facilitate the reaction under an inert atmosphere, such as argon gas .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxole-5-carbonyl)-3-chlorobut-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chlorobut-2-enedioic acid moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(2H-1,3-Benzodioxole-5-carbonyl)-3-chlorobut-2-enedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodioxole-5-carbonyl)-3-chlorobut-2-enedioic acid involves its interaction with specific molecular targets and pathways. For instance, its antidiabetic activity is attributed to its ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism . This inhibition reduces the breakdown of starches into glucose, thereby lowering blood glucose levels. Additionally, the compound’s structure allows it to interact with various cellular receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-Benzodioxole-5-carbonyl)-3-chlorobut-2-enedioic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

62848-86-6

Molecular Formula

C12H7ClO7

Molecular Weight

298.63 g/mol

IUPAC Name

2-(1,3-benzodioxole-5-carbonyl)-3-chlorobut-2-enedioic acid

InChI

InChI=1S/C12H7ClO7/c13-9(12(17)18)8(11(15)16)10(14)5-1-2-6-7(3-5)20-4-19-6/h1-3H,4H2,(H,15,16)(H,17,18)

InChI Key

RZYRPOVKVKYXNQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C(=C(C(=O)O)Cl)C(=O)O

Origin of Product

United States

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